1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

Catalog No.
S1786102
CAS No.
1432794-98-3
M.F
C14H16FNO2
M. Wt
249.285
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

CAS Number

1432794-98-3

Product Name

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid

IUPAC Name

1-(5-fluoropentyl)indole-3-carboxylic acid

Molecular Formula

C14H16FNO2

Molecular Weight

249.285

InChI

InChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)

InChI Key

DYLIZXRQZRUDLA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)O

Synonyms

1-(5-fluoropentyl)-1H-indole-3-carboxylic acid

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is a synthetic compound classified as an indole-based synthetic cannabinoid. Its molecular formula is C14H16FNO2\text{C}_{14}\text{H}_{16}\text{FNO}_{2}, with a molecular weight of approximately 249.28 g/mol. This compound features a carboxylic acid group, which contributes to its unique chemical reactivity and potential biological interactions. It is also known by various synonyms, including 5-Fluoro PB-22 3-carboxyindole metabolite and 5-fluoro PB-22 3-carboxyindole metabolite (CRM) .

, including:

  • Oxidation: Utilizing agents like potassium permanganate or chromium trioxide can convert the compound into corresponding ketones or carboxylic acids.
  • Reduction: Reduction with lithium aluminum hydride yields alcohols or amines.
  • Substitution: The fluorinated pentyl chain can participate in nucleophilic substitution reactions with amines or thiols, leading to various substituted derivatives.
  • Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form carboxylate salts or free acids .

This compound is primarily studied for its interactions with cannabinoid receptors, specifically CB1 and CB2. As a synthetic cannabinoid, it acts as an agonist for these receptors and may influence the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and memory . The pharmacological effects of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid may include altered pain perception and mood changes, similar to those produced by natural cannabinoids.

The synthesis of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The process begins with commercially available indole-3-carboxylic acid.
  • Fluorination: The introduction of the fluorinated pentyl chain is achieved through a nucleophilic substitution reaction with 1-bromo-5-fluoropentane in the presence of a base such as potassium carbonate.
  • Reaction Conditions: This reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate substitution.
  • Purification: The crude product is purified using column chromatography to isolate pure 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid .

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid has several applications across different fields:

  • Scientific Research: It serves as a building block for synthesizing more complex indole-based compounds and as a reference standard in analytical chemistry.
  • Biological Studies: Researchers investigate its interactions with cannabinoid receptors and potential therapeutic applications, including pain management and anti-inflammatory effects.
  • Pharmaceutical Development: It plays a role in developing new synthetic cannabinoids for medicinal use and agrochemical applications .

Studies on the interactions of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid with cannabinoid receptors indicate that it may exhibit similar effects to natural cannabinoids. Its agonistic action on CB1 and CB2 receptors suggests potential utility in therapeutic contexts, particularly in modulating pain and mood disorders . Further research into its pharmacokinetics reveals that it may be metabolized by various cytochrome P450 enzymes, similar to other synthetic cannabinoids.

Several compounds share structural similarities with 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
JWH-018C22H23NO2Known for its strong psychoactive effects
AM-2201C23H22N2OFeatures a naphthoyl group enhancing potency
5F-PB-22C14H16FNO2Closely related structure; used in forensic analysis
URB-754C19H20N2O4Inhibitor of endocannabinoid degradation

The uniqueness of 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid lies in its specific structural features, particularly the carboxylic acid group, which influences its reactivity and interaction profile compared to other synthetic cannabinoids .

XLogP3

2.9

Dates

Modify: 2023-08-15

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